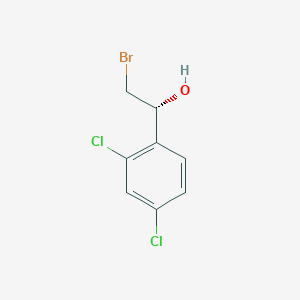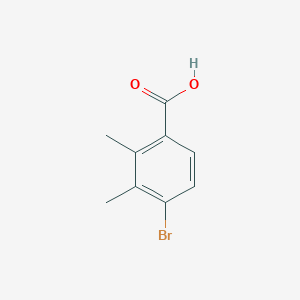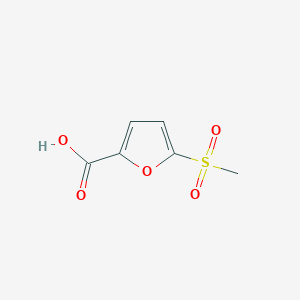
5-Methanesulfonylfuran-2-carboxylic acid
概要
説明
5-Methanesulfonylfuran-2-carboxylic acid is a chemical compound with the molecular formula C6H6O5S . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular weight of 5-Methanesulfonylfuran-2-carboxylic acid is 190.17 . The exact structure is not provided in the available resources.科学的研究の応用
Colonic Methane Production and Gastrointestinal Symptoms
Research indicates that colonic methane production, influenced by methanogenic archaea, plays a significant role in managing gastrointestinal symptoms during colorectal cancer chemotherapy. Patients who were baseline methane producers experienced less frequent diarrhea and more frequent constipation during chemotherapy with 5-fluorouracil, emphasizing the importance of intestinal microbiota in chemotherapy-related gastrointestinal toxicity (Holma et al., 2013).
Retinal Toxicity from Occupational Exposure
A study highlighted the retinal toxicity associated with chronic occupational exposure to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), a fish anesthetic. Individuals exposed to MS-222 showed symptoms similar to acute MS-222 toxicity observed in animal models, indicating the need for caution and protective measures to avoid systemic absorption of this compound (Bernstein, Digre, & Creel, 1997).
Cancer Treatment and Drug Efficacy
Several studies investigated the efficacy of methanesulfonamide derivatives in treating various cancers. These studies revealed that certain compounds, such as 4'-(9-acridinylamino)methanesulfon-m-anisidide and methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), showed promise in inducing remission in patients with acute leukemia and exerting antitumor activity in patients with ovarian carcinoma, respectively (Arlin et al., 1980; Von Hoff et al., 1978).
Alzheimer's Disease Treatment
Methanesulfonyl fluoride (MSF) was explored as a potential treatment for senile dementia of the Alzheimer type (SDAT). MSF, a CNS-selective acetylcholinesterase inhibitor, demonstrated safety and effectiveness in improving cognitive performance and overall function in SDAT patients without significant adverse effects, suggesting its potential as a palliative treatment for this condition (Moss et al., 1999).
Environmental and Health Monitoring
Polyfluoroalkyl chemicals (PFCs), which are used in numerous commercial applications, were assessed for their impact on public health and the environment. Studies have detected PFCs in the general population, indicating widespread exposure. Efforts to monitor and evaluate the changes in manufacturing practices and their effects on PFC concentrations in the population are crucial for understanding the long-term health and environmental implications of these compounds (Calafat et al., 2007).
Neurotoxicity and Treatment of Overdose
A case study reported the effects of accidental ingestion of a massive amount of ethyl methanesulfonate, highlighting the neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity associated with high doses of the compound. The successful treatment with various palliative therapies underscores the importance of understanding the potential risks and appropriate treatment strategies for chemical exposures (Yamazaki, Tajima, & Takeuchi, 2015).
Safety And Hazards
特性
IUPAC Name |
5-methylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREDSSGHFVMCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonylfuran-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

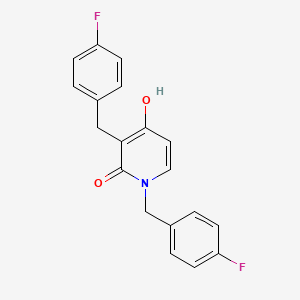
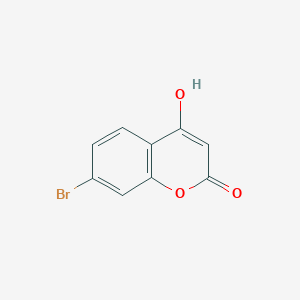
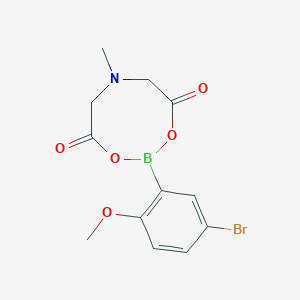
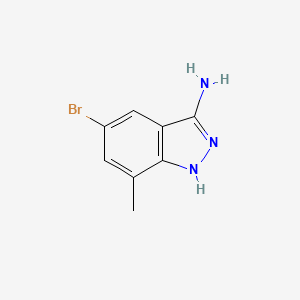
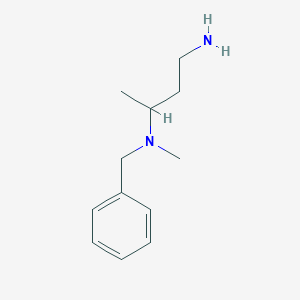
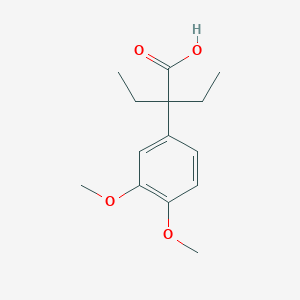
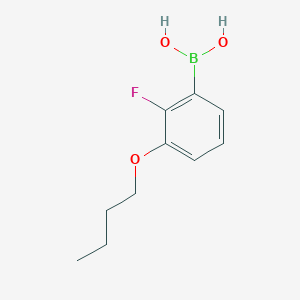
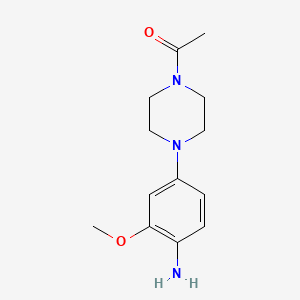
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
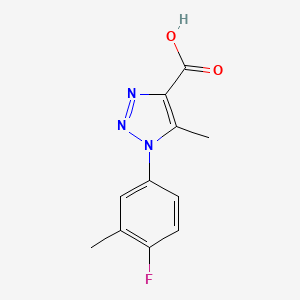
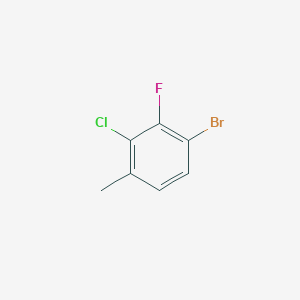
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
